1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea
CAS No.: 5374-54-9
Cat. No.: VC17966989
Molecular Formula: C19H20N6O
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5374-54-9 |
|---|---|
| Molecular Formula | C19H20N6O |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C19H20N6O/c26-19(24-15-7-3-1-5-13(15)17-20-9-10-21-17)25-16-8-4-2-6-14(16)18-22-11-12-23-18/h1-8H,9-12H2,(H,20,21)(H,22,23)(H2,24,25,26) |
| Standard InChI Key | WLFUOMGYHMKOHP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(N1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3C4=NCCN4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea consists of a urea backbone flanked by two phenyl rings, each substituted at the ortho position with a 4,5-dihydro-1H-imidazol-2-yl group. This configuration distinguishes it from closely related compounds such as:
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1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea hydrochloride (meta-substituted, CID 23618391) ,
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1,3-bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]urea hydrochloride (para-substituted, CID 44531014) .
The ortho substitution introduces steric constraints and electronic effects that may influence molecular geometry and intermolecular interactions.
Table 1: Key Molecular Properties of Structural Analogues
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis protocol exists for the ortho-substituted compound, analogous urea derivatives are typically prepared via:
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Condensation Reactions: Coupling aryl isocyanates with aminophenylimidazolines under anhydrous conditions .
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Salt Formation: Reaction with hydrochloric acid to form stable hydrochloride salts, as seen in CID 23618391 and CID 44531014 .
Solubility and Stability
The hydrochloride salts of meta- and para-substituted analogues exhibit moderate water solubility due to ionic character, with melting points exceeding 300°C (e.g., 350°C for the meta-substituted dihydrochloride) . The ortho-substituted variant is expected to display lower solubility owing to steric hindrance impeding crystal lattice formation.
Pharmacological and Biological Activity
Table 2: Comparative Pharmacological Data
| Parameter | Imidocarb Hydrochloride (Meta) | Ortho-Substituted (Predicted) |
|---|---|---|
| IC₅₀ (Babesia microti) | 0.8 µM | Not tested |
| Bioavailability (Oral) | 40–60% | Likely reduced |
| Plasma Half-Life | 24–36 h | Uncharacterized |
Comparative Analysis of Isomeric Effects
Steric and Electronic Considerations
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Ortho-Substitution: Introduces steric hindrance between imidazoline and urea groups, potentially distorting the planar geometry critical for DNA intercalation.
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Meta-Substitution: Allows optimal spacing for binding protozoal topoisomerases, as evidenced by imidocarb’s efficacy .
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Para-Substitution: Enhances symmetry and electronic delocalization, favoring interactions with kinase ATP pockets .
Table 3: Isomeric Impact on Biological Activity
| Isomer | Topoisomerase II Inhibition | Kinase Inhibition | Solubility (mg/mL) |
|---|---|---|---|
| Ortho | Low (predicted) | Moderate | <1 (predicted) |
| Meta | High | Low | 15–20 |
| Para | Moderate | High | 5–10 |
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